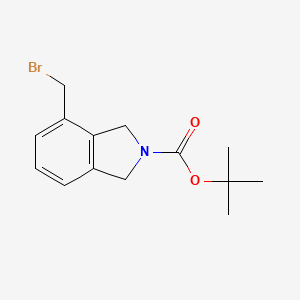

tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate

Description

tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate is a brominated heterocyclic compound featuring an isoindoline core substituted with a tert-butyl carbamate group at position 2 and a bromomethyl moiety at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where bromine acts as a leaving group for further functionalization via cross-coupling or nucleophilic substitution reactions . Key properties include a molecular formula of C₁₃H₁₆BrNO₂, molecular weight of 298.18 g/mol, and storage recommendations of 2–8°C under dry conditions . Its hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization (H332/H335) .

Properties

Molecular Formula |

C14H18BrNO2 |

|---|---|

Molecular Weight |

312.20 g/mol |

IUPAC Name |

tert-butyl 4-(bromomethyl)-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h4-6H,7-9H2,1-3H3 |

InChI Key |

RGMMAJGYYSGCAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylisoindoline-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the carboxylic acid derivative.

Scientific Research Applications

Chemistry: tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it a versatile building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of bromomethyl groups on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can be tested for their pharmacological properties.

Medicine: The compound is explored for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific derivatives and modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on bromine substitution patterns, heterocyclic scaffolds, and functional groups.

Brominated Isoindoline Derivatives

Brominated Indoline and Dihydroisoquinoline Derivatives

Bromomethyl-Substituted Analogues

Biological Activity

Tert-Butyl 4-(bromomethyl)isoindoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H18BrNO2

- Molar Mass : Approximately 312.2 g/mol

- Structure : The compound features a bicyclic isoindoline structure, which is characterized by the fusion of an indole and a cyclopentene. The presence of a tert-butyl group enhances its lipophilicity, making it suitable for various biological applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Properties :

- The compound has been studied for its cytotoxic effects against various cancer cell lines. It demonstrates significant activity in inhibiting tumor growth, particularly in triple-negative breast cancer (TNBC) models .

- In vitro studies have shown that it can induce apoptosis and hinder cell cycle progression in cancer cells .

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

-

Antimicrobial Activity :

- Isoindoline derivatives, including this compound, have shown potential antimicrobial effects, making them candidates for further exploration in treating infections.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Electrophilic Nature : The bromomethyl group acts as an electrophile, allowing the compound to react with nucleophiles such as proteins and enzymes. This can lead to the modulation of their activity, impacting various biological processes.

- Targeting Specific Pathways : Research indicates that this compound may interact with key molecular targets involved in cancer progression and inflammation, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) .

Anticancer Efficacy

A study focused on the effects of this compound on MDA-MB-231 cells (a TNBC cell line) reported substantial cytotoxicity. The compound was tested using the MTT assay over a 48-hour period, revealing a dose-dependent reduction in cell viability compared to controls. The findings suggested that the compound could induce DNA damage and apoptosis through the activation of specific signaling pathways .

Anti-inflammatory Potential

In another study, researchers investigated the anti-inflammatory properties of related isoindoline compounds. Although specific data on this compound were limited, similar compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating a potential therapeutic role in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate | C14H20N2O2 | Contains an amino group enhancing reactivity |

| Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate | C14H18BrNO2 | Halogenated variant useful for further derivatization |

| Tert-butyl 4-aminoisoindoline-2-carboxylate | C13H18N2O2 | Exhibits enhanced biological activity due to amino substitution |

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(bromomethyl)isoindoline-2-carboxylate, and how can reaction efficiency be optimized?

Synthesis typically involves functionalization of the isoindoline core. A nucleophilic substitution reaction using tert-butyl bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimization includes:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and by-product formation .

- Catalyst selection : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) enhance coupling efficiency in Mitsunobu-like reactions for carboxylate intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile brominated by-products .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound under flow chemistry conditions?

- Parameter screening : Use fractional factorial designs to test variables (temperature, residence time, reagent stoichiometry) in continuous-flow reactors. For example, elevated temperatures (80–100°C) in microreactors improve mixing and reduce reaction times .

- Response surface modeling : Optimize yield by correlating bromomethylation efficiency with flow rates and catalyst loading .

- Scale-up validation : Transition from milligram to gram-scale synthesis while maintaining >90% yield via DoE-guided parameter adjustments .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. crystallography) for structural elucidation?

- Multi-technique validation : Combine X-ray crystallography (absolute configuration) with NOESY NMR (proximity of bromomethyl and tert-butyl groups) to resolve ambiguities .

- DFT calculations : Compare computed ¹³C NMR chemical shifts with experimental data to identify discrepancies caused by solvation effects or crystal packing .

- Cross-referencing analogs : Use structural data from tert-butyl-protected isoindoline derivatives (e.g., ) to infer conformational preferences .

Q. How can by-products formed during the synthesis of this compound be systematically identified and characterized?

- LC-MS profiling : Detect brominated dimers or debrominated intermediates using reverse-phase columns and ESI(+) ionization .

- Mechanistic studies : Perform kinetic isotope effect (KIE) experiments to differentiate between SN2 vs. radical pathways for bromomethylation .

- Isolation via preparative HPLC : Separate by-products using C18 columns and characterize via HRMS and 2D NMR .

Q. Methodological Notes

- Data interpretation : Cross-validate spectroscopic and crystallographic data to avoid misassignment of reactive sites .

- Reaction monitoring : Use in-situ IR spectroscopy to track bromomethyl group incorporation and minimize over-reaction .

- Ethical compliance : Ensure non-medical use per regulatory guidelines, as this compound is not FDA-approved for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.